molecular formula C46H58N4O10 B1674838 Leurosidine N'b-oxide CAS No. 80374-74-9

Leurosidine N'b-oxide

Cat. No.: B1674838
CAS No.: 80374-74-9
M. Wt: 827 g/mol
InChI Key: JJNRGDILJOBAEK-UHFFFAOYSA-N
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Description

Leurosidine N'b-oxide (CAS 80374-74-9) is a vinca alkaloid derived from the Madagascan periwinkle plant (Catharanthus roseus). It is structurally characterized by a complex indole-dihydroindole framework with an N-oxide modification at the N'b position. This compound has a molecular formula of C₄₆H₅₈N₄O₁₀, a molecular weight of 826.988 g/mol, and a relative density of 1.31 g/cm³ . It is typically isolated alongside other alkaloids like vinblastine and vincristine during chromatographic separation processes . This compound is of interest in oncology research due to its structural similarity to clinically used antitumor agents, though its direct pharmacological activity remains less well-characterized compared to its analogs.

Properties

CAS No.

80374-74-9

Molecular Formula

C46H58N4O10

Molecular Weight

827 g/mol

IUPAC Name

methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H58N4O10/c1-8-42(54)23-28-24-45(40(52)58-6,36-30(15-20-50(56,25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)57-5)48(4)38-44(31)17-19-49-18-12-16-43(9-2,37(44)49)39(60-27(3)51)46(38,55)41(53)59-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3

InChI Key

JJNRGDILJOBAEK-UHFFFAOYSA-N

SMILES

CCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leurosidine N'b-oxide; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the core structure: This involves the construction of the tetracyclic and pentacyclic frameworks through a series of cyclization reactions.

    Functional group modifications: Introduction of functional groups such as acetyloxy, ethyl, hydroxy, and methoxycarbonyl groups through various organic reactions like esterification, oxidation, and reduction.

    Final assembly: The final steps involve the coupling of different fragments to form the complete molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often involving:

    Batch reactors: For controlled reaction conditions.

    Chromatographic purification: To ensure the removal of impurities.

    Quality control: Rigorous testing to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further used in medicinal chemistry for drug development.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in:

    Chemistry: Used as a model compound for studying complex organic reactions.

    Biology: Investigated for its effects on cellular processes and mechanisms.

    Medicine: Utilized in the development of chemotherapeutic agents due to its ability to inhibit cell division.

    Industry: Employed in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with cellular microtubules. It binds to tubulin, a protein that is essential for microtubule formation, thereby inhibiting the assembly of microtubules. This disruption of microtubule dynamics leads to the inhibition of cell division, making it effective as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key structural, synthetic, and functional differences between Leurosidine N'b-oxide and related vinca alkaloids:

Compound Molecular Formula CAS Number Key Structural Feature Source/Synthesis Reported Activity
This compound C₄₆H₅₈N₄O₁₀ 80374-74-9 N'b-oxide modification on dihydroindole Natural isolation from C. roseus; synthetic oxidation of leurosidine Limited data; presumed intermediate in vinblastine synthesis
Leurosidine C₄₆H₅₈N₄O₉ 23360-92-1 Lacks N-oxide group Direct isolation from C. roseus Antimitotic activity via tubulin inhibition
Vinblastine C₄₆H₅₈N₄O₉ 865-21-4 Catharanthine-vindoline dimer Semisynthetic from C. roseus precursors FDA-approved for Hodgkin’s lymphoma and testicular cancer
Vincristine C₄₆H₅₆N₄O₁₀ 57-22-7 N-methyl group replaced by formyloxy Semisynthetic modification of vinblastine Treatment for leukemia and lymphoma
Anhydrovinblastine C₄₆H₅₆N₄O₈ 38304-36-4 Dehydration product of vinblastine Intermediate in vinblastine synthesis Lower efficacy compared to vinblastine

Key Findings:

Synthetic Relevance : this compound is a critical intermediate in the synthesis of vinblastine, as demonstrated in the pathway:
Catharanthine + Vindoline → Anhydrovinblastine → Dehydroxy-20' leurosidine → this compound → Vinblastine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leurosidine N'b-oxide
Reactant of Route 2
Leurosidine N'b-oxide

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